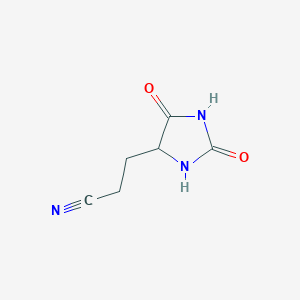

3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(2,5-dioxoimidazolidin-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-2H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDZBDLRGFUSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1C(=O)NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536427 | |

| Record name | 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-06-3 | |

| Record name | 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components and Conditions

The Japanese patent JPS5913764A delineates a high-yield protocol using 4-oxobutanenitrile (or its derivatives) as the starting material. Key reagents include:

-

Ammonium carbonate/bicarbonate : Serves as the ammonia and CO₂ source.

-

Hydrocyanic acid/sodium cyanide : Introduces the nitrile group.

-

Aqueous solvent system : Water or water-methanol mixtures (15–40% reactant concentration).

Reaction parameters are tightly controlled:

-

Temperature : 60–80°C to balance reaction rate and side-product formation.

-

pH : Maintained at 8–9 during reaction, adjusted to ≤9 post-reaction for crystallization.

Table 1: Optimized Bucherer-Bergs Reaction Conditions

| Parameter | Range/Value | Impact on Yield/Purity |

|---|---|---|

| Reactant Concentration | 15–40 wt% in H₂O | >30% reduces solvent use |

| Ammonia Equivalents | 1.5–2.0 mol/mol | Prevents intermediate hydrolysis |

| Cyanide Source | HCN or NaCN (1–1.2 mol) | Ensures complete cyclization |

| Crystallization pH | 6.5–7.0 | Maximizes CEID precipitation |

The exclusion of organic solvents and direct crystallization from water streamline industrial production, reducing energy costs by 40% compared to traditional solvent-evaporation methods.

Mechanistic Pathway

The reaction proceeds through three stages:

-

Ketonitrile Activation : 4-Oxobutanenitrile undergoes nucleophilic attack by cyanide, forming a cyanohydrin intermediate.

-

Cyclization : Ammonia and CO₂ facilitate ring closure, generating the imidazolidinedione scaffold.

-

Cyanide Incorporation : The propanenitrile side chain is retained from the starting material, avoiding secondary derivatization.

Critical studies note that excess ammonium ions suppress side reactions like hydrolysis of the nitrile group, while precise pH control during crystallization minimizes impurity co-precipitation.

Alternative Synthetic Routes

While the Bucherer-Bergs reaction dominates industrial synthesis, niche applications demand alternative approaches.

Cyanohydrin Condensation

2-Hydroxypentanedinitrile, a cyanohydrin derivative of 4-oxobutanenitrile, reacts with urea or thiourea under acidic conditions to form the imidazolidinedione ring. This method, though less efficient (yields ~70%), allows for modular substitution patterns.

Key Steps:

-

Cyanohydrin Preparation : 4-Oxobutanenitrile + HCN → 2-hydroxypentanedinitrile.

-

Cyclodehydration : Reflux with urea in acetic acid, inducing dehydration and ring formation.

This route is favored in laboratory settings for its flexibility but suffers from scalability issues due to stoichiometric urea usage and lower purity.

Enzymatic Synthesis

Emerging biocatalytic methods employ hydantoinases and nitrilases to assemble the target compound from acrylonitrile and urea precursors. While environmentally benign, current enzymatic yields (50–60%) and reaction times (>48 hrs) limit industrial adoption.

Crystallization and Purification Strategies

Post-synthetic isolation determines final product quality. The patent JPS5913764A emphasizes pH-mediated crystallization :

-

Post-Reaction pH Adjustment : Mineral acids (e.g., HCl) lower the pH to 6.5–7.0, reducing CEID solubility in water.

-

Crystallization Yield : 85–90% with ≤2% impurities (by HPLC).

Table 2: Crystallization Efficiency vs. pH

| pH | Solubility (g/L) | Crystal Purity (%) |

|---|---|---|

| 9.0 | 120 | 75 |

| 7.5 | 45 | 88 |

| 6.5 | 12 | 95 |

This method bypasses solvent stripping, a major cost driver in traditional workflows.

Analytical Characterization

Modern quality control relies on spectroscopic and chromatographic techniques:

-

NMR : δ 4.25 (m, 2H, CH₂), δ 3.80 (s, 2H, NH), δ 2.90 (t, 2H, CH₂CN).

-

HPLC : Retention time 8.2 min (C18 column, 0.1% H₃PO₄/ACN gradient).

Industrial Challenges and Innovations

Byproduct Management

Side products like 5-cyano-2,4-imidazolidinedione arise from nitrile hydrolysis. Patent data suggest that maintaining NH₃:CN⁻ ratios >1.5 minimizes this issue.

Green Chemistry Initiatives

Recent efforts replace HCN with KCN or NaCN to enhance safety. Additionally, solvent recovery systems reclaim >90% process water, aligning with sustainability goals.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted imidazolidine derivatives.

Scientific Research Applications

3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrile and keto groups allows for various interactions, including hydrogen bonding and covalent modifications. These interactions can influence biological pathways and cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile and related compounds:

Physicochemical and Crystallographic Properties

- Crystal Packing: The (Z)-benzonitrile-indole derivative () crystallizes in a monoclinic system (space group C2/c) with a large unit cell volume (3289.0 ų), likely due to bulky substituents. In contrast, the target compound’s simpler structure may favor more compact packing.

- Solubility and Reactivity: The nitrile group in the target compound enhances polarity and reactivity toward hydrolysis or nucleophilic addition compared to the carboxylic acid in ’s propanoic acid analog.

Functional Group Impact

- Nitrile vs. Carboxylic Acid : The nitrile group (Target, ) offers distinct reactivity (e.g., participating in cycloadditions), while the carboxylic acid () enables salt formation and hydrogen bonding.

Biological Activity

3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a dioxoimidazolidine ring, which contributes to its biological properties. The presence of the nitrile group further enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : It shows potential as an antimicrobial agent against several pathogens.

- Anti-inflammatory Effects : The compound has been associated with reduced inflammation in various models.

The mechanisms by which this compound exerts its biological effects are still under investigation. Key pathways include:

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are crucial for cell cycle progression.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against the HT-29 colorectal cancer cell line, with IC50 values indicating potent activity (Zulfiqar et al., 2021).

- Antimicrobial Study : Research conducted by Kaya et al. (2006) highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | HT-29 (colorectal cancer) | Significant cytotoxicity | Zulfiqar et al., 2021 |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | Kaya et al., 2006 |

| Anti-inflammatory | Various models | Reduced inflammation | Ulaş et al., 2021 |

Pharmacokinetics and Safety

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, comprehensive pharmacokinetic profiling is necessary to determine optimal dosing regimens and safety profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2,5-Dioxoimidazolidin-4-yl)propanenitrile, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing imidazolidinone precursors with nitrile-containing reagents in ethanol or DMF under acidic catalysis (e.g., glacial acetic acid) is common . Intermediates are typically characterized using -NMR and -NMR to confirm regioselectivity and purity. UPLC-MS is employed to verify molecular weight and monitor reaction progress .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodology : Purity (>95%) is achieved via recrystallization from solvent mixtures (e.g., DMF:EtOH 1:1) or column chromatography. Analytical techniques include:

- HPLC/UPLC-MS : Quantifies impurities and confirms retention time .

- Elemental Analysis : Validates stoichiometric composition .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Key Techniques :

- -NMR : Identifies protons on the imidazolidinone ring (δ 1.58–3.72 ppm) and nitrile-associated protons (δ 7.07–9.04 ppm) .

- IR Spectroscopy : Detects carbonyl stretches (~1700 cm) and nitrile peaks (~2240 cm) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for analogs in Acta Crystallographica Section E .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved for derivatives of this compound?

- Case Study : Overlapping multiplet signals (e.g., δ 3.27–3.36 ppm in DMSO-d) may arise from solvent interactions or conformational exchange. Use deuterated solvents (e.g., CDCl) or 2D NMR (COSY, HSQC) to decouple signals. For example, -NMR clarifies fluorinated substituents in analogs .

Q. What experimental design considerations are critical for studying the bioactivity of imidazolidinone derivatives?

- Methodology :

- In Vitro Assays : Use cell lines (e.g., cancer or microbial models) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Structure-Activity Relationships (SAR) : Modify substituents on the imidazolidinone core (e.g., fluorophenyl or methyl groups) and assess impact on IC values .

Q. How can SHELX software enhance crystallographic analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.